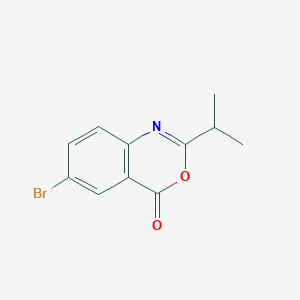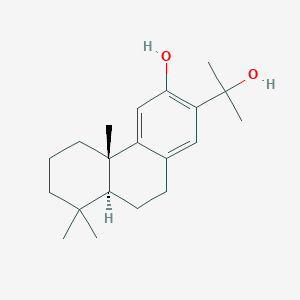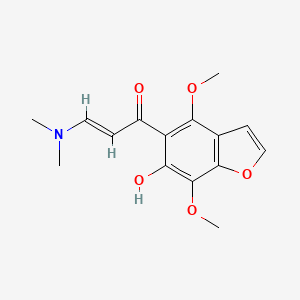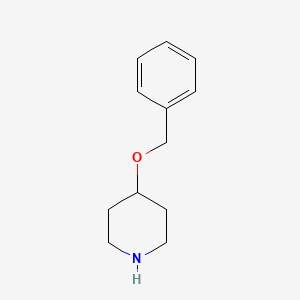![molecular formula C18H12ClNO B3038201 [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone CAS No. 80100-09-0](/img/structure/B3038201.png)
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone
Vue d'ensemble
Description
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C18H12ClNO and its molecular weight is 293.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
- Crystal Structure Studies : Compounds related to "[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone" have been extensively studied for their crystal and molecular structures. For example, a study on a similar compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, revealed its crystallization in the monoclinic space group, providing insights into intermolecular hydrogen bonding and molecular geometry (Lakshminarayana et al., 2009).
Synthesis and Application in Material Science
- Suzuki Cross-Coupling in Synthesis : The Suzuki cross-coupling reaction is a pivotal method in synthesizing various derivatives of [1,1'-biphenyl]-4-yl compounds. This method has been used to prepare compounds with potential applications in material science, such as in polyimides showing organic solubility and memory properties (Gao et al., 2023).
Biological Activity
- Antimicrobial Evaluation : Some derivatives of [1,1'-biphenyl]-4-yl have been evaluated for their antimicrobial properties. For instance, substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones exhibited antibacterial activity against different bacterial strains and antifungal effects against various fungal strains (Reddy & Reddy, 2016).
Docking Studies and Computational Analysis
- Molecular Docking and Computational Analysis : Molecular docking and computational analysis, including DFT (Density Functional Theory) and Hirshfeld surface analysis, have been applied to similar compounds to understand their molecular interactions, structure-activity relationships, and potential therapeutic applications (Lakshminarayana et al., 2018).
Mécanisme D'action
Target of Action
Related compounds such as 1-biphenyl-2-ylmethanamine have been shown to interact with dipeptidyl peptidase 4 (dpp4) in humans . DPP4 is an enzyme involved in glucose metabolism and immune regulation.
Mode of Action
If it shares similarities with 1-biphenyl-2-ylmethanamine, it may interact with its target enzyme, potentially altering its function .
Biochemical Pathways
If it acts similarly to 1-biphenyl-2-ylmethanamine, it could influence pathways related to glucose metabolism and immune response .
Result of Action
If it acts similarly to 1-biphenyl-2-ylmethanamine, it could potentially influence glucose metabolism and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone, specific storage conditions such as keeping it in a dark place and under an inert atmosphere at 2-8°C are recommended . These conditions help maintain the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
[1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
[1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. For example, localization to the mitochondria may enhance its effects on cellular metabolism and energy production.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-17-12-16(10-11-20-17)18(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWNIEJSQQUONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224352 | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80100-09-0 | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80100-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)



![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)
